(5-Cyanobenzofuran-2-yl)boronic acid

説明

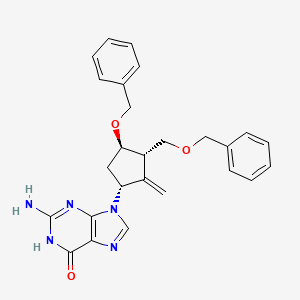

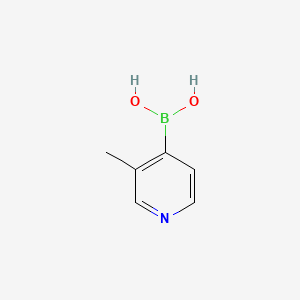

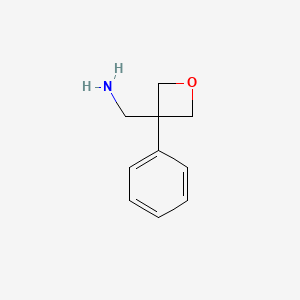

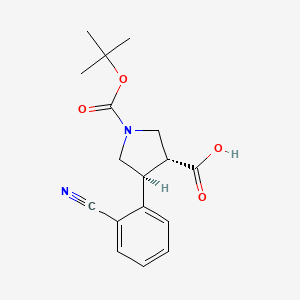

“(5-Cyanobenzofuran-2-yl)boronic acid” is a boronic acid derivative with the molecular formula C9H6BNO3 . It has a molecular weight of 186.96 . It is typically stored in an inert atmosphere and under -20°C .

Synthesis Analysis

Boronic acids, including “(5-Cyanobenzofuran-2-yl)boronic acid”, are generally synthesized using several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . The preparation of compounds with boronic acid group is relatively simple and well known .

Molecular Structure Analysis

The InChI code for “(5-Cyanobenzofuran-2-yl)boronic acid” is 1S/C9H6BNO3/c11-5-6-1-2-8-7 (3-6)4-9 (14-8)10 (12)13/h1-4,12-13H . This code provides a unique identifier for the molecular structure of the compound.

Chemical Reactions Analysis

Boronic acids, including “(5-Cyanobenzofuran-2-yl)boronic acid”, can form reversible covalent interactions with amino acid side chains in proteins or diol group in sugars . These properties allow chemists to employ boronic acids as reversible covalent warheads for medicinal and biological applications .

Physical And Chemical Properties Analysis

“(5-Cyanobenzofuran-2-yl)boronic acid” is a solid compound .

科学的研究の応用

- The compound is used in conjunction with palladium catalysts to couple with various organic halides. Results Summary: The reaction typically yields biaryl compounds with high efficiency and selectivity, contributing to the synthesis of pharmaceuticals and organic materials .

- High-throughput screening of derivatives against a range of biological targets. Results Summary: Identification of lead compounds with promising biological activity for further development .

- Copolymerization with other monomers to create polymers with boronic acid functionalities. Results Summary: Production of polymers with unique properties, such as self-healing or responsiveness to glucose levels .

- Used to modify metal catalysts in various organic transformations. Results Summary: Enhanced catalytic performance, including increased reaction rates and product yields .

- Integrated into sensors for real-time monitoring of pollutants. Results Summary: Improved sensitivity and selectivity in the detection of environmental contaminants .

- Used in the self-assembly of nanomaterials through boronate ester formation. Results Summary: Creation of nanoscale structures with potential applications in electronics and medicine .

- Utilizing the reversible kinetics of boronate ester formation for dynamic covalent chemistry. Results Summary: The development of adaptable and responsive chemical systems that can be controlled by external stimuli .

- Incorporation into device materials to interact with biological targets. Results Summary: Enhanced performance and functionality of biomedical devices, with potential for personalized medicine applications .

- Engaging in cyclization reactions to stabilize peptide structures. Results Summary: Production of cyclic peptides with improved pharmacokinetic properties .

- Designing probes that can selectively label biomolecules in living systems without interfering with natural processes. Results Summary: Precise labeling and tracking of biomolecules, contributing to our understanding of cellular processes .

Safety And Hazards

The safety information for “(5-Cyanobenzofuran-2-yl)boronic acid” includes several hazard statements: H302-H315-H319-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

将来の方向性

Boronic acids, including “(5-Cyanobenzofuran-2-yl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . They have been found to have several activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

特性

IUPAC Name |

(5-cyano-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BNO3/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-4,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLRCFQFPPZZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735778 | |

| Record name | (5-Cyano-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Cyanobenzofuran-2-yl)boronic acid | |

CAS RN |

331833-83-1 | |

| Record name | (5-Cyano-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3H-Imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B591670.png)

![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/no-structure.png)